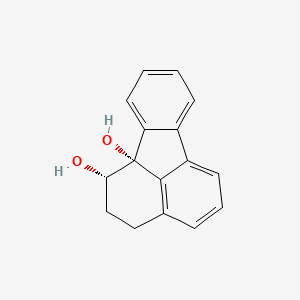
2,3-Dihydro-1,10b(1H)-fluoranthenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,10b(1H)-fluoranthenediol is an organic compound with a complex polycyclic structure It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,10b(1H)-fluoranthenediol typically involves multi-step organic reactions. One common method includes the reduction of fluoranthene derivatives followed by hydroxylation. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,3-Dihydro-1,10b(1H)-fluoranthenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
2,3-Dihydro-1,10b(1H)-fluoranthenediol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and toxicology.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which 2,3-Dihydro-1,10b(1H)-fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Fluoranthene: The parent compound, a polycyclic aromatic hydrocarbon.
1,2-Dihydrofluoranthene: A similar compound with a slightly different structure.
1,10b(1H)-Fluoranthenediol: Another derivative with different hydroxylation patterns.
Uniqueness
2,3-Dihydro-1,10b(1H)-fluoranthenediol is unique due to its specific hydroxylation pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
83291-45-6 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
(1S,10bR)-2,3-dihydro-1H-fluoranthene-1,10b-diol |
InChI |
InChI=1S/C16H14O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,14,17-18H,8-9H2/t14-,16-/m0/s1 |
InChIキー |
XEGWIQIJTLAJQO-HOCLYGCPSA-N |
異性体SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4[C@@]3([C@H]1O)O |
正規SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
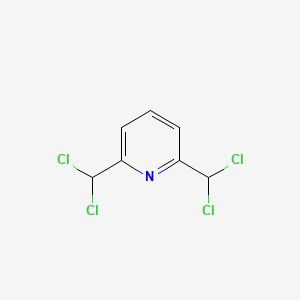

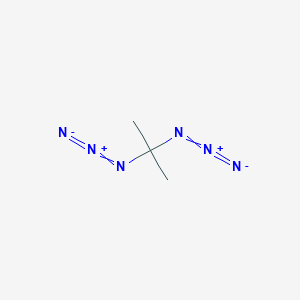


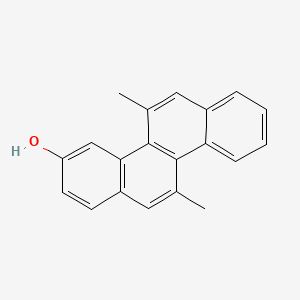
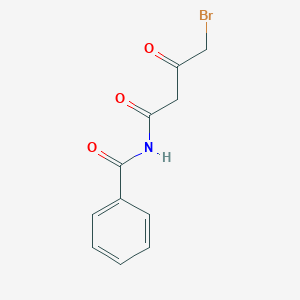
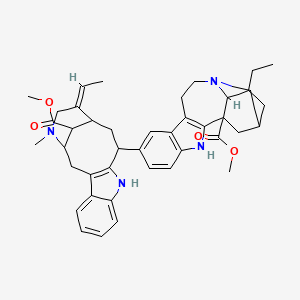
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)

